Losartan metabolite M2

Description

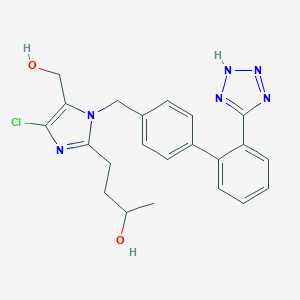

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O2/c1-14(31)6-11-20-24-21(23)19(13-30)29(20)12-15-7-9-16(10-8-15)17-4-2-3-5-18(17)22-25-27-28-26-22/h2-5,7-10,14,30-31H,6,11-13H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKQQYYBEFCTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432092 | |

| Record name | AGN-PC-0MUU82 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141675-57-2 | |

| Record name | 1H-Imidazole-2-propanol, 4-chloro-5-(hydroxymethyl)-alpha-methyl-1-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141675572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0MUU82 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-IMIDAZOLE-2-PROPANOL, 4-CHLORO-5-(HYDROXYMETHYL)-.ALPHA.-METHYL-1-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CPU4XV9Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways and Enzymatic Formation of Losartan Metabolite M2

Elucidation of Losartan's Primary Metabolic Routes

Losartan (B1675146) undergoes extensive first-pass metabolism following oral administration. nih.gov The biotransformation of losartan proceeds through three principal routes: oxidation, hydroxylation, and glucuronidation. clinpgx.org The most significant of these pathways from a pharmacological standpoint is the oxidation of losartan's 5-hydroxymethyl group on the imidazole (B134444) ring to a carboxylic acid. clinpgx.orgnih.gov

This process yields the metabolite E-3174 (also known as EXP3174 or losartan carboxylic acid), which is the main active metabolite. nih.govnih.gov This conversion is a critical step, as E-3174 is 10 to 40 times more potent as an angiotensin II receptor antagonist than the parent drug, losartan. clinpgx.orgdrugbank.comnih.gov Approximately 14% of an oral losartan dose is converted to E-3174, and this metabolite is largely responsible for the drug's sustained therapeutic effect. clinpgx.orgdrugbank.com The oxidation occurs via a two-step reaction involving a putative aldehyde intermediate, E-3179. clinpgx.orgdrugbank.comnih.gov

Involvement of Cytochrome P450 Enzymes (CYP2C9, CYP3A4) in Losartan Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the metabolism of losartan. nih.govnih.gov Specifically, the conversion of losartan to its active metabolite, E-3174, is catalyzed by members of the CYP2C and CYP3A subfamilies. nih.govviamedica.plresearchgate.net

Extensive research, including in vitro studies using human liver microsomes and recombinant human CYPs, has identified CYP2C9 and CYP3A4 as the key enzymes responsible for this oxidative transformation. nih.govclinpgx.orgnih.govnih.gov

CYP2C9: At physiological drug concentrations, CYP2C9 is considered the dominant isoenzyme in the oxidation of losartan. clinpgx.orgnih.gov The significant role of this enzyme is highlighted by studies on its genetic variants. Polymorphisms in the CYP2C9 gene, such as the CYP2C92 and CYP2C93 alleles, can lead to decreased enzyme activity, resulting in a reduced rate of E-3174 formation and altered pharmacokinetics of losartan. clinpgx.orgnih.govnih.gov Inhibition of CYP2C9 with specific inhibitors like sulfaphenazole (B1682705) markedly blocks the formation of E-3174, particularly at lower losartan concentrations. clinpgx.orgnih.govnih.gov

CYP3A4: While CYP2C9 plays the primary role, CYP3A4 is also involved in losartan metabolism. clinpgx.orgnih.gov Its contribution becomes more significant at higher, supra-therapeutic concentrations of losartan. clinpgx.orgnih.gov The involvement of CYP3A4 is confirmed by inhibition studies where inhibitors like ketoconazole (B1673606) attenuate the oxidation of losartan. clinpgx.orgnih.gov In fact, the combined use of inhibitors for both CYP2C9 (sulfaphenazole) and CYP3A4 (ketoconazole) can inhibit the biotransformation of losartan to E-3174 by as much as 97% in human liver preparations. clinpgx.org

Table 1: Key Cytochrome P450 Enzymes in Losartan Oxidation

| Enzyme | Primary Role in Losartan Metabolism | Impact of Inhibition/Polymorphism |

|---|---|---|

| CYP2C9 | Major enzyme responsible for the oxidation of losartan to the active metabolite E-3174 at physiological concentrations. clinpgx.orgnih.gov | Genetic polymorphisms (e.g., CYP2C9*3) significantly reduce metabolite formation. clinpgx.orgnih.govnih.gov Inhibition blocks the metabolic pathway. nih.govnih.gov |

Formation Mechanisms of Minor Losartan Metabolites, including Losartan Metabolite M2

Beyond the major conversion to E-3174 (designated M6), the metabolism of losartan is known to produce several other minor metabolites. clinpgx.org In vitro studies utilizing fresh human liver slices have identified at least five such minor metabolites, designated M1, M2, M4, M5, and M7, which exhibit significantly less pharmacological activity than the parent compound. clinpgx.org

Detailed structural elucidation of all minor metabolites from human studies is limited. However, research using microbial models, which can mimic mammalian metabolic pathways, offers insights into their potential structures. A study on the biotransformation of losartan by the thermophilic fungus Rhizomucor pusillus identified a metabolite designated as M2. aarf.asia Through mass spectrometry analysis, its structure was proposed to be 3-hydroxy-N-acetyl losartan . aarf.asia This suggests a formation mechanism involving two sequential reactions:

Hydroxylation: An initial hydroxylation of an alkyl group of the losartan molecule. aarf.asia

N-acetylation: Subsequent N-acetylation of the hydroxylated intermediate, a reaction catalyzed by N-acetyltransferase enzymes in mammals. aarf.asia

This specific metabolite (M2) had also been previously reported in studies using mesophilic bacteria, indicating a conserved pathway across certain microorganisms. aarf.asia

Contribution of Other Enzymatic Systems (e.g., UGTs for M7) to Losartan Metabolite Diversity

In addition to oxidation by CYP450 enzymes, glucuronidation represents another major route of losartan metabolism. clinpgx.org This pathway involves the conjugation of glucuronic acid to the losartan molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This process generally increases the water solubility of the compound, facilitating its excretion.

The primary product of this pathway is a tetrazole-N2-glucuronide, identified as the minor metabolite M7. clinpgx.org Studies with recombinant human UGTs have pinpointed UGT1A1 and UGT2B7 as the main enzymes responsible for the formation of M7 from losartan in human liver microsomes. clinpgx.orgnih.gov Other UGT isoforms, including UGT1A3, UGT1A10, and UGT2B17, have also been shown to catalyze the formation of this N2-glucuronide. drugbank.comnih.gov Interestingly, while several UGTs can conjugate losartan at the N2 position of the tetrazole ring, no O-glucuronide formation has been observed with any tested human UGT enzyme. nih.gov

Table 2: Major and Minor Metabolites of Losartan

| Metabolite Designation | Chemical Name / Modification | Primary Formation Pathway / Enzymes | Pharmacological Activity |

|---|---|---|---|

| E-3174 (M6) | Losartan Carboxylic Acid | Oxidation clinpgx.org / CYP2C9, CYP3A4 nih.gov | Active (10-40x more potent than Losartan) clinpgx.org |

| M2 | 3-hydroxy-N-acetyl losartan* | Hydroxylation and N-acetylation aarf.asia | Much less active than parent compound clinpgx.org |

| M7 | Losartan tetrazole-N2-glucuronide | Glucuronidation clinpgx.org / UGT1A1, UGT2B7 nih.gov | Much less active than parent compound clinpgx.org |

| M1, M4, M5 | Not fully characterized | Hepatic metabolism clinpgx.org | Much less active than parent compound clinpgx.org |

| E-3179 | Aldehyde intermediate | Oxidation clinpgx.org / CYP2C9, CYP3A4 nih.gov | Intermediate in E-3174 formation |

*Structure proposed based on microbial biotransformation studies. aarf.asia

Pharmacological and Biological Characterization of Losartan Metabolite M2

Assessment of Angiotensin II Type 1 Receptor (AT1R) Modulatory Activity of Losartan (B1675146) Metabolite M2

Historically, the scientific consensus held that EXP3179 possessed little to no affinity for the Angiotensin II Type 1 Receptor (AT1R), and therefore did not contribute to the AT1R-blocking effects of its parent drug, losartan. The primary antihypertensive action was attributed almost entirely to losartan and its other major metabolite, EXP3174, which is 10 to 40 times more potent than losartan at blocking the AT1R.

However, more recent investigations have challenged this long-standing view. A 2022 study provided direct evidence that EXP3179 is a blood pressure-lowering AT1R blocker. In this research, both EXP3179 and EXP3174 were found to be capable of fully (100%) blocking AT1R signaling in in vitro cell line experiments. Furthermore, the study demonstrated that EXP3179 significantly decreased blood pressure in both normotensive and spontaneously hypertensive rats, indicating a pharmacologically relevant AT1R antagonism in vivo. These findings suggest that the pharmacological effects of losartan may be more complex than previously understood, involving contributions from both major metabolites in AT1R blockade.

Investigation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Potential of Losartan Metabolite M2

A significant body of research has identified EXP3179 as a potent partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a nuclear hormone receptor that plays a critical role as a regulator of lipid and glucose metabolism. The activation of this receptor by EXP3179 is independent of the AT1R, representing a distinct pharmacological action.

Studies have characterized the nature of this agonism, showing that EXP3179 prominently induces the activation of the PPARγ ligand-binding domain (LBD). In one study, the maximum activation by EXP3179 was 51% of the response achieved by the full PPARγ agonist pioglitazone, confirming its status as a partial agonist. The potency of this interaction was also quantified, with EXP3179 demonstrating an EC50 value of 17.1 µmol/L for PPARγ-LBD activity. Consistent with this receptor-level activity, EXP3179 has been shown to induce 3T3-L1 adipocyte differentiation, a classic PPARγ-dependent cellular function, and to stimulate the expression of PPARγ target genes. This activity is unique to EXP3179, as the other major metabolite, EXP3174, does not induce PPARγ activation.

PPARγ Agonistic Activity of Losartan Metabolites

| Compound | PPARγ Agonistic Activity | EC50 (µmol/L) | Maximum Activation vs. Pioglitazone |

|---|---|---|---|

| EXP3179 (M2) | Partial Agonist | 17.1 | 51% |

| EXP3174 | None | >50 | N/A |

| Pioglitazone (Full Agonist) | Full Agonist | 0.88 | 100% |

Exploration of this compound for Other Biological Modulations

Beyond its effects on AT1R and PPARγ, EXP3179 modulates several other important biological pathways.

NADPH Oxidase Inhibition: EXP3179 has been identified as a dose-dependent inhibitor of NADPH oxidase activity. This enzyme is a major source of superoxide (B77818) anion, and its inhibition is linked to a reduction in oxidative stress. This effect is specific to EXP3179, as neither losartan nor its other primary metabolite, EXP3174, demonstrates the same inhibitory action. The mechanism of this inhibition involves the targeting of the protein kinase C (PKC) signaling pathway.

Platelet Activation: EXP3179 exhibits anti-aggregatory and anti-inflammatory properties. Research indicates that losartan itself reduces platelet aggregation primarily by acting as an antagonist at the thromboxane (B8750289) A2 (TXA2) receptor. Its metabolite EXP3174 is less potent in this regard. EXP3179 contributes to these effects by inhibiting cyclooxygenase-2 (COX-2) and subsequent thromboxane generation. Studies have shown that the increased serum levels of EXP3179 in patients are associated with a significant reduction in platelet aggregation in vivo.

Endothelial Function: EXP3179 possesses unique and potent capabilities in enhancing endothelial function. It stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS) and its upstream activator Akt. This activation, which is crucial for vascular health, is of a much greater magnitude with EXP3179 compared to EXP3174. This effect is independent of the AT1R and is mediated through the vascular endothelial growth factor receptor 2 (VEGFR2)/PI3K/Akt pathway. These direct, endothelium-dependent vasoactive properties are not shared by losartan or EXP3174.

Comparative Analysis of Biological Activities Between this compound and Major Losartan Metabolites

The primary metabolites of losartan, EXP3179 (M2) and EXP3174, exhibit distinct and, in some cases, contrasting biological activity profiles. While EXP3174 is a highly potent and selective AT1R antagonist, EXP3179 possesses a more diverse range of actions, including more recently discovered AT1R antagonism, partial PPARγ agonism, and unique effects on endothelial function and oxidative stress pathways.

Comparative Biological Activities of Losartan Metabolites

| Biological Target/Activity | EXP3179 (M2) | EXP3174 | Reference |

|---|---|---|---|

| AT1 Receptor Blockade | Yes (Previously thought to be inactive, now shown to be a full blocker) | Yes (Highly potent, 10-40x more than Losartan) | |

| PPARγ Agonism | Partial Agonist | None | |

| NADPH Oxidase Inhibition | Yes | No | |

| eNOS/Endothelial Function Enhancement | Potent activator via VEGFR2 pathway | Weak activator | |

| Platelet Aggregation Inhibition | Yes (via COX-2 inhibition) | Yes (Less potent than Losartan) |

Analytical Methodologies for the Quantitative Determination and Identification of Losartan Metabolite M2

Application of Chromatographic Techniques for Losartan (B1675146) Metabolite M2 Analysis.

Detailed methodologies employing chromatographic techniques for the specific analysis of Losartan metabolite M2 are not described in the current body of scientific literature. While numerous methods exist for Losartan and its major metabolite, the parameters for M2 are not specified.

High-Performance Liquid Chromatography (HPLC) Methodologies.

Specific HPLC methods, including details on stationary phases, mobile phase compositions, flow rates, and detector wavelengths, have not been developed or published for the quantitative analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches.

Although LC-MS/MS is a powerful technique for metabolite identification and quantification, specific methods detailing the mass spectrometric parameters for this compound, such as precursor and product ion transitions, cone voltage, and collision energy, are not available. Existing LC-MS/MS methods for Losartan focus on the parent drug and EXP3174.

Development and Validation of Bioanalytical Assays for this compound in Biological Matrices.

The development and validation of bioanalytical assays are critical for the reliable measurement of drug metabolites in biological fluids like plasma or urine. However, there are no published studies detailing the validation of such assays specifically for this compound. This includes the absence of data on linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

Considerations for Sample Preparation and Detection Limits for Minor Metabolites.

The analysis of minor metabolites like M2 presents unique challenges due to their low concentrations in biological samples. Effective sample preparation is crucial to concentrate the analyte and remove interfering substances. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed. However, specific protocols optimized for the extraction of this compound from biological matrices have not been documented. Similarly, the achievable detection limits for M2 using current analytical instrumentation have not been established.

Preclinical and in Vitro Research Investigating Losartan Metabolite M2

In Vitro Studies on Losartan (B1675146) Metabolite M2 Formation in Hepatic Systems (e.g., Human Liver Microsomes, Liver Slices)

The biotransformation of Losartan in the liver is a complex process resulting in numerous metabolites. While the primary focus of most research has been on the major active metabolite, E-3174 (also known as M6), several minor metabolites, including M2, have been identified in hepatic systems.

In vitro studies utilizing fresh human liver slices have demonstrated that the extensive metabolism of Losartan yields not only the principal active metabolite E-3174 but also five other minor metabolites. clinpgx.org These have been designated as M1, M2, M4, M5, and M7. clinpgx.org These minor metabolites are reported to exhibit significantly less pharmacological activity than the parent compound. clinpgx.org

| Hepatic System | Key Findings Related to Losartan Metabolism | Specific Mention of M2 |

|---|---|---|

| Fresh Human Liver Slices | Demonstrated extensive metabolism of Losartan into its main active metabolite (E-3174/M6) and five other minor metabolites. clinpgx.org | Yes, identified as one of the five minor metabolites (M1, M2, M4, M5, M7). clinpgx.org |

| Human Liver Microsomes | Used to identify the primary enzymes (CYP2C9 and CYP3A4) responsible for the oxidative metabolism of Losartan to E-3174. nih.govnih.gov | Not explicitly named, but this system is responsible for the overall metabolic cascade that produces all metabolites. |

Molecular Modeling and In Silico Studies on Potential Interactions of Losartan Metabolite M2 with Receptor Targets

Molecular modeling and in silico docking studies are powerful computational tools used to predict the binding affinity and interaction of compounds with biological targets. Such studies have been conducted for the parent drug, Losartan, and some of its other metabolites to elucidate their mechanisms of action. nih.govresearchgate.net For instance, in silico investigations have explored the binding of novel Losartan metabolites, such as M3 and M5, with receptors like the human angiotensin receptor (AT1R) and peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net

However, a review of the available scientific literature indicates a lack of specific molecular modeling or in silico studies focused on this compound. Research in this area has concentrated on the parent compound and its more pharmacologically significant metabolites. Therefore, detailed computational predictions regarding the potential interactions of the M2 metabolite with specific receptor targets are not presently available.

Enzyme Inhibition and Induction Studies Relevant to this compound Pathways

The metabolic pathways of Losartan are primarily governed by cytochrome P450 enzymes. nih.gov The potential for a drug or its metabolites to inhibit or induce these enzymes is a critical aspect of preclinical research, as it can predict potential drug-drug interactions.

Studies have investigated the enzymatic effects of the parent drug, Losartan. For example, research in rat models with metabolic syndrome showed that Losartan administration caused an increase in the mRNA expression rates of CYP3A, CYP2C, and CYP2E1. viamedica.pl Furthermore, other specific metabolites of Losartan have been studied for their distinct enzymatic interactions. The metabolite EXP3179, for instance, has been shown to inhibit NADPH oxidase activity, an effect not observed with Losartan itself or its main active metabolite, EXP3174. ahajournals.org

Despite these investigations into the broader metabolic and enzymatic effects of Losartan and some of its other metabolites, specific studies detailing the potential of this compound to either inhibit or induce key metabolic enzymes could not be identified in the reviewed literature. The focus has remained on the parent compound and its more abundant or active metabolic products.

Future Directions and Research Gaps for Losartan Metabolite M2

Definitive Elucidation of the Specific Biotransformation Pathway(s) Leading to Losartan (B1675146) Metabolite M2

The metabolic journey of losartan is complex, involving multiple enzymatic pathways. While the conversion to the active metabolite EXP3174 by cytochrome P450 enzymes CYP2C9 and CYP3A4 is well-documented, the specific pathway leading to the formation of the M2 metabolite remains less defined. clinpgx.orgresearchgate.netnih.govresearchgate.net M2 is recognized as omega-1-hydroxy losartan, indicating that it is a product of hydroxylation on the terminal carbon but one of the butyl side chain of the losartan molecule.

The primary route of losartan metabolism involves oxidation of the 5-hydroxymethyl group on the imidazole (B134444) ring to a carboxylic acid, forming EXP3174. thaiscience.infomdpi.com However, the formation of M2 involves a different metabolic process, namely hydroxylation of the alkyl side chain. While CYP2C9 and CYP3A4 are the main drivers of losartan's primary metabolic conversion, their specific roles, or the involvement of other CYP450 isoenzymes in the omega-1 hydroxylation that produces M2, have not been definitively established. Future research should employ in vitro studies with a panel of recombinant human CYP450 enzymes to pinpoint the specific catalysts for M2 formation. Investigating the impact of genetic polymorphisms in these enzymes on the plasma concentrations of M2 could further clarify its metabolic origins and the potential for inter-individual variability in its formation.

Comprehensive Assessment of Any Latent or Minor Biological Activities of Losartan Metabolite M2

In vitro studies utilizing human liver slices have indicated that the minor metabolites of losartan, including M2, exhibit significantly less biological activity compared to the parent compound. clinpgx.org However, a comprehensive assessment of M2's potential for latent or minor biological activities is currently lacking. While it may not contribute significantly to the primary antihypertensive effect of losartan, it is crucial to investigate other potential pharmacological interactions.

Future research should focus on a broader screening of M2 against various biological targets. This could include assays to determine any potential interaction with other receptors, enzymes, or ion channels. Even weak interactions could have clinical relevance, particularly in specific patient populations or in the context of polypharmacy. Furthermore, studies should explore any potential for M2 to act as a modulator of the activity of the parent drug or its major active metabolite, EXP3174.

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity in this compound Quantification

A significant hurdle in studying the minor metabolites of losartan is the analytical challenge of accurately and sensitively quantifying their low concentrations in biological matrices. ijrpr.com Current analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been extensively optimized for the detection of losartan and its abundant active metabolite, EXP3174. thaiscience.inforesearchgate.netnih.govresearchgate.netnih.gov However, these methods may lack the required sensitivity and specificity to reliably measure trace levels of M2.

The development of advanced analytical techniques is paramount for future research into M2. This includes the optimization of LC-MS/MS methods with a focus on achieving lower limits of quantification for M2. The use of high-resolution mass spectrometry could aid in the definitive identification and differentiation of M2 from other isomeric metabolites. The availability of a certified reference standard for omega-1-hydroxy losartan is also a critical prerequisite for the development of robust and validated quantitative assays. Such advancements will be instrumental in enabling detailed pharmacokinetic studies of M2 and exploring its potential clinical significance.

Exploration of Potential Roles of this compound as a Biomarker or in Unique Physiological Contexts

The profile of drug metabolites can serve as a valuable biomarker for predicting drug efficacy, metabolism, and potential adverse effects. While the focus has been on the ratio of losartan to EXP3174 as an indicator of CYP2C9 activity, the potential role of minor metabolites like M2 as biomarkers remains unexplored. researchgate.net

Q & A

Q. Tables and Figures :

- Include forest plots for meta-analyses of CYP2C9 polymorphisms.

- Use heatmaps to visualize metabolite coverage across analytical platforms (e.g., HPLC vs. LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.